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Welcome to the technical support center for the detection of OXA-48 carbapenemase

producers. This resource is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and answer frequently asked questions

related to the identification of these challenging resistance mechanisms.

Frequently Asked Questions (FAQs)
Q1: Why are OXA-48 carbapenemase producers so
difficult to detect?
A1: The detection of OXA-48 carbapenemase producers presents several challenges primarily

due to their weak carbapenem hydrolysis activity.[1][2][3] This often results in low-level

resistance to carbapenems, with Minimum Inhibitory Concentrations (MICs) that may fall below

clinical breakpoints, leading to isolates being misclassified as susceptible.[4][5] Unlike other

common carbapenemases like KPC and metallo-β-lactamases (MBLs), there is no specific

inhibitor for OXA-48, which complicates its phenotypic differentiation.[2][5] Furthermore, some

OXA-48 variants have an extended-spectrum β-lactamase (ESBL)-like hydrolysis profile, which

can lead to their misidentification.[1][5]

Q2: My phenotypic test results for OXA-48 are
ambiguous or inconsistent. What could be the cause?
A2: Ambiguous results in phenotypic tests for OXA-48 can arise from several factors. The weak

enzymatic activity of OXA-48 is a primary reason, as it may not be robustly detected by all
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methods.[1] For instance, the Modified Hodge Test (MHT), while sometimes capable of

detecting OXA-48, is not recommended by EUCAST due to low sensitivity and specificity.[6]

The composition of the test medium can also influence results; for example, the addition of

bicarbonate has been shown to enhance the activity of OXA-type β-lactamases and increase

carbapenem MICs for OXA-48 producers.[7][8] Inoculum size can also affect the outcome of

certain assays.[9]

Q3: I have an isolate that is resistant to temocillin but
susceptible to third-generation cephalosporins. Could
this be an OXA-48 producer?
A3: Yes, this phenotype is highly suggestive of an OXA-48-like producer. OXA-48 enzymes

typically confer high-level resistance to temocillin but do not significantly hydrolyze expanded-

spectrum cephalosporins.[2][5] Therefore, in the absence of other resistance mechanisms like

ESBLs or AmpC production, an isolate may appear resistant to temocillin and carbapenems

while remaining susceptible to agents like ceftazidime or cefotaxime.[2][5] However, it's

important to note that high-level temocillin resistance can also be observed in strains producing

other carbapenemases or having AmpC with porin loss, so confirmatory testing is necessary.

[10]

Q4: Can immunochromatographic (ICT) assays reliably
detect OXA-48 and its variants?
A4: Immunochromatographic assays are generally considered a rapid and reliable method for

the detection of OXA-48 and its common variants.[11][12][13] Many studies have reported high

sensitivity and specificity for various commercial ICTs.[4][12][13][14] These tests are designed

to detect specific epitopes of the OXA-48 protein and can often identify multiple

carbapenemase types simultaneously.[13][14][15] However, the performance can vary

between different commercial kits, and it's crucial to use them according to the manufacturer's

instructions.

Q5: My molecular test (PCR) is positive for blaOXA-48,
but the isolate appears susceptible to carbapenems.
How can this be explained?
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A5: A positive PCR for blaOXA-48 in a carbapenem-susceptible isolate can be due to several

reasons. The isolate may be producing a variant of OXA-48, such as OXA-163 or OXA-405,

which possess weak or no carbapenemase activity but can still be detected by some

molecular assays.[1][16] These variants often exhibit an ESBL-like phenotype with increased

activity against expanded-spectrum cephalosporins.[1] Another possibility is a low level of gene

expression, which may not be sufficient to confer a resistant phenotype under standard

laboratory testing conditions.

Troubleshooting Guides
Issue: Suspected False-Negative Result with Phenotypic
Tests
Possible Causes:

Weak Enzyme Expression: The level of OXA-48 production may be too low for detection by

the assay.

Inappropriate Test Method: Some phenotypic tests, like the Modified Hodge Test, are known

to have lower sensitivity for OXA-48.[6][17]

Suboptimal Test Conditions: Factors such as inoculum density and media composition can

impact the test outcome.

Troubleshooting Steps:

Repeat the test using a higher inoculum, as this has been shown to improve the sensitivity of

some assays like the OXA-48 disk test.[4]

Use a more sensitive phenotypic method: Consider using an immunochromatographic assay

(ICT) or a temocillin-based disk diffusion test. An inhibition zone of <11 mm around a

temocillin disk is a sensitive indicator for OXA-48.[4]

Supplement media: If performing MIC testing, consider the addition of sodium bicarbonate

(NaHCO₃) to the medium, as this can enhance the carbapenemase activity of OXA-48.[7]
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Confirm with a molecular method: If phenotypic tests remain inconclusive, use PCR to detect

the presence of the blaOXA-48 gene.[4]

Issue: Suspected False-Positive Result for
Carbapenemase Activity
Possible Causes:

Presence of Non-Carbapenemase OXA-48 Variants: Variants like OXA-163 and OXA-405

may be detected by some assays but do not have significant carbapenem-hydrolyzing

activity.[16]

Cross-Reactivity in Immunochromatographic Assays: While generally specific, some assays

may show cross-reactivity, although this is rare.

High Inoculum Leading to False Positives in some assays: For certain multiplex lateral flow

assays, a very high inoculum of some bacterial species has been reported to cause false-

positive results for other carbapenemases.[9]

Troubleshooting Steps:

Review the hydrolysis profile: Determine if the isolate exhibits an ESBL-like profile

(resistance to expanded-spectrum cephalosporins) which is characteristic of variants like

OXA-163.[1]

Perform sequencing of the blaOXA-48 gene: This will identify the specific variant and confirm

whether it is a true carbapenemase.[18]

Use an alternative detection method: Corroborate the findings with a different test platform,

for instance, a biochemical assay if an ICT was initially used.

Adhere to recommended inoculum preparation: Ensure the inoculum density is within the

manufacturer's recommended range for the specific assay being used.

Data Presentation
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Table 1: Performance of Various Phenotypic Methods for
OXA-48 Detection

Phenotypic Test Sensitivity (%) Specificity (%) Reference

Temocillin Disk Test

(<11 mm)
100 43.9 [4]

Faropenem Disk Test 57.1 98.8 [4]

OXA-48 Disk Test

(Standard Inoculum)
53.6 100 [4]

OXA-48 Disk Test

(High Inoculum)
98.8 97.6 [4]

Immunochromatograp

hic Test (ICT)
100 100 [4]

Modified Hodge Test

(MHT)
91.25 87.5 [6]

KPC, MBL and OXA-

48 Confirm kit
90 100 [6]

Table 2: Performance of Immunochromatographic
Assays for OXA-48 Detection from Various Studies

Assay Sensitivity (%) Specificity (%) Reference

OXA-48 K-SeT 100 100 [12]

RESIST-4 O.K.N.V. 100 (for OXA-48) 100 [14]

RESIST-3 O.K.N. 100 (for OXA-48) 100 [15]

Medomics Combo

Test

Not specified for OXA-

48 alone

Not specified for OXA-

48 alone
[19]

Experimental Protocols
OXA-48 Disk Test (High Inoculum)
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Principle: This test relies on the principle that the hydrolysis of imipenem by OXA-48 is

enhanced in the presence of EDTA, leading to a characteristic indentation of the inhibition

zone.

Methodology:

Prepare a bacterial suspension equivalent to a 2.0 McFarland standard in saline.

Using a sterile swab, inoculate a Mueller-Hinton agar plate to create a lawn of confluent

growth.

Place an imipenem (10 µg) disk in the center of the inoculated area.

Place two sterile blank disks on either side of the imipenem disk at a distance of

approximately 10-15 mm from edge to edge.

Apply 10 µL of 0.5 M EDTA to one of the blank disks.

Apply 10 µL of 0.5 M EDTA mixed with phenylboronic acid (PBA) to the other blank disk.

Incubate the plate overnight at 35 ± 2°C.

Interpretation: A distortion or indentation of the inhibition zone around the imipenem disk

towards the EDTA-containing disks is considered a positive result for OXA-48 production.[10]

[19]

Immunochromatographic (ICT) Assay (General Protocol)
Principle: These assays utilize specific antibodies to capture and detect the OXA-48 enzyme

from a bacterial lysate.

Methodology:

Collect a few bacterial colonies from an agar plate using a sterile loop.

Suspend the colonies in the lysis/extraction buffer provided in the kit.

Vortex the mixture to ensure complete lysis of the bacterial cells.
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Add the specified number of drops of the lysate to the sample well of the test cassette.

Allow the test to develop for the time recommended by the manufacturer (typically 10-15

minutes).

Interpretation: The appearance of a test line (in addition to the control line) indicates a

positive result for the presence of the OXA-48 carbapenemase.[4][12]

Molecular Detection by PCR for blaOXA-48
Principle: Polymerase Chain Reaction (PCR) is used to amplify a specific DNA sequence of the

blaOXA-48 gene, confirming its presence in the bacterial genome.

Methodology:

DNA Extraction: Extract bacterial DNA from a pure culture using a commercial DNA

extraction kit or a standard boiling lysis method.

PCR Amplification:

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific

forward and reverse primers for the blaOXA-48 gene.

Add the extracted DNA template to the master mix.

Perform PCR amplification using a thermal cycler with appropriate cycling conditions

(denaturation, annealing, and extension temperatures and times).

Detection of Amplified Product:

Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the

expected size indicates a positive result.

Alternatively, real-time PCR can be used for simultaneous amplification and detection.[20]

Confirmation: For definitive identification of variants, the amplified PCR product should be

sequenced.[21]
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Caption: A suggested workflow for the detection of OXA-48 producers.
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Suboptimal Test Conditions

Possible Cause:
Insensitive Test Method
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Caption: Troubleshooting guide for false-negative OXA-48 results.

Caption: Interpreting common phenotypic tests for OXA-48.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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